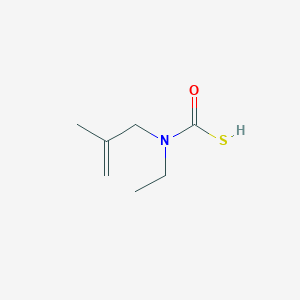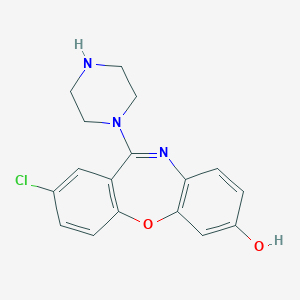
2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-propylazanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate is a chemical compound with the molecular formula C21H40BrNO2 and a molecular weight of 418.5 g/mol. This compound is known for its unique structure, which includes a quaternary ammonium group and a dicyclopentylacetate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate typically involves the reaction of diethyl(2-hydroxyethyl)propylamine with dicyclopentylacetyl bromide. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The quaternary ammonium group can be reduced to a tertiary amine under specific conditions.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium chloride or sodium iodide in polar solvents are employed.
Major Products
Oxidation: Formation of diethyl(2-oxoethyl)propylammonium dicyclopentylacetate.
Reduction: Formation of diethyl(2-hydroxyethyl)propylamine.
Substitution: Formation of diethyl(2-hydroxyethyl)propylammonium chloride or iodide.
Aplicaciones Científicas De Investigación
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate is utilized in various fields of scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a biocompatible ionic liquid.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Employed in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with enzymes and other proteins, inhibiting their function and leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl(2-hydroxyethyl)propylammonium chloride
- Diethyl(2-hydroxyethyl)propylammonium iodide
- Diethyl(2-hydroxyethyl)propylammonium acetate
Uniqueness
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate is unique due to its dicyclopentylacetate moiety, which imparts distinct physicochemical properties. This makes it more effective in certain applications compared to its analogs.
Propiedades
Número CAS |
102571-18-6 |
|---|---|
Fórmula molecular |
C21H40BrNO2 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-propylazanium;bromide |
InChI |
InChI=1S/C21H40NO2.BrH/c1-4-15-22(5-2,6-3)16-17-24-21(23)20(18-11-7-8-12-18)19-13-9-10-14-19;/h18-20H,4-17H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
QIMCCDRJOJTRLJ-UHFFFAOYSA-M |
SMILES |
CCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |
SMILES canónico |
CCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |
Sinónimos |
Acetic acid, dicyclopentyl-, 2-(diethylamino)ethyl ester, propylbromid e |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde](/img/structure/B25570.png)










